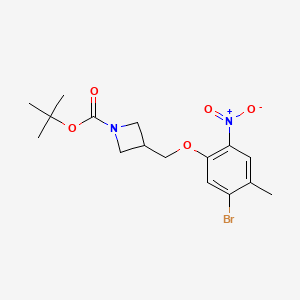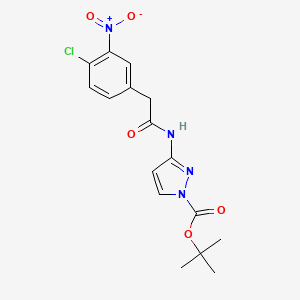
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. This compound is known for its immunosuppressive properties and has been widely studied for its potential therapeutic applications, including antifungal, antitumor, neuroprotective, and lifespan extension activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] involves the esterification of rapamycin with 3-hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoic acid. This process typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of rapamycin derivatives, including this compound], often involves fermentation processes using genetically engineered strains of Streptomyces hygroscopicus. These strains are optimized for high yield production of rapamycin, which is then chemically modified to produce the desired derivative .
Analyse Chemischer Reaktionen
Types of Reactions
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] has a wide range of scientific research applications:
Wirkmechanismus
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It forms a complex with the intracellular receptor FK506-binding protein 12 (FKBP12), which then binds to the mTOR complex 1 (mTORC1). This binding inhibits the kinase activity of mTORC1, leading to the suppression of cell growth, proliferation, and survival pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Everolimus: Another derivative of rapamycin, used primarily in cancer therapy.
Temsirolimus: A rapamycin derivative used for the treatment of renal cell carcinoma.
Uniqueness
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-(methyl-d3)-propanoate] is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications . This makes it particularly valuable in research settings where accurate measurement of rapamycin levels is critical.
Eigenschaften
Molekularformel |
C56H87NO16 |
|---|---|
Molekulargewicht |
1033.3 g/mol |
IUPAC-Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12+,17-13-,34-18+,38-26+/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3 |
InChI-Schlüssel |
CBPNZQVSJQDFBE-BBFSMWBISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CO)(CO)C(=O)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](\C=C/C=C/C=C(/[C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)\C)C)C)OC)O)\C)C |
Kanonische SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-](/img/structure/B13728209.png)
![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)


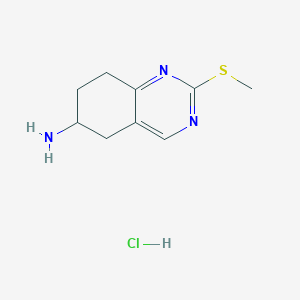


![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
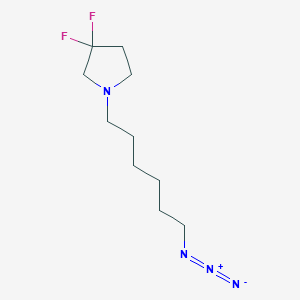

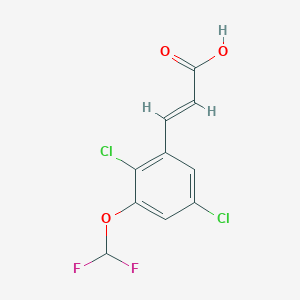
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)
